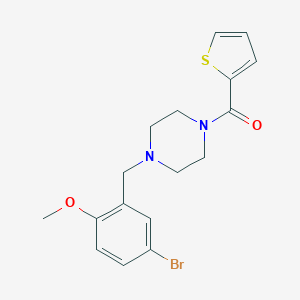![molecular formula C26H27FN2O3 B248530 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE](/img/structure/B248530.png)
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a fluorophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-benzyloxy-3-methoxybenzaldehyde through the Vilsmeier-Haack reaction, which involves the reaction of 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride . This intermediate is then reacted with piperazine and 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-benzyloxy-3-methoxybenzoic acid , while reduction of the carbonyl group can produce {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL .
Scientific Research Applications
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials, including those used in electronics and photonics.
Mechanism of Action
The mechanism by which {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE exerts its effects depends on its interaction with molecular targets. The piperazine ring and the fluorophenyl group are known to interact with various biological receptors, potentially modulating their activity. The benzyloxy-methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyloxy-3-methoxybenzaldehyde
- 4-benzyloxy-3-methoxybenzoic acid
- {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL
Uniqueness
The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a fluorophenyl methanone group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H27FN2O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27FN2O3/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-28-13-15-29(16-14-28)26(30)22-8-10-23(27)11-9-22/h2-12,17H,13-16,18-19H2,1H3 |
InChI Key |
JACNKBQUWGZYHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
